molecular formula C15H20FN3O2 B2538864 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 955217-14-8

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No. B2538864
CAS RN: 955217-14-8
M. Wt: 293.342
InChI Key: VVWSKNWPMNIABM-UHFFFAOYSA-N
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Description

The compound “1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The fluorobenzyl group suggests the presence of a fluorine atom, which can influence the compound’s reactivity and potential biological activity .


Chemical Reactions Analysis

Again, without specific data, it’s difficult to provide detailed chemical reactions involving this compound. The presence of the amide group and fluorobenzyl group could make it reactive towards both nucleophilic and electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, reactivity, and interactions with other molecules .

Scientific Research Applications

Antibacterial Agents Synthesis

The synthesis and evaluation of pyridonecarboxylic acids, including compounds structurally related to "1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide," have been explored for their antibacterial activity. These compounds were designed to improve upon existing antibacterial agents, such as enoxacin, by altering the substituents on the piperidine ring, demonstrating significant antibacterial potential in both in vitro and in vivo screenings (Egawa et al., 1984).

Antituberculosis Activity

Research into thiazole-aminopiperidine hybrids has led to the development of novel Mycobacterium tuberculosis GyrB inhibitors. Among these, a compound structurally similar to "1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide" showed promising results against tuberculosis, indicating its potential as an effective antituberculosis agent without significant cytotoxicity (Jeankumar et al., 2013).

HIV Integrase Inhibition

Compounds related to "1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide" have been identified as potent and selective inhibitors of HIV-1 integrase, a critical enzyme in the HIV replication cycle. These inhibitors, through structural modification, showed potent activity in inhibiting the integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents for the treatment of AIDS (Pace et al., 2007).

Material Sciences Applications

In the field of material sciences, aromatic polyamides synthesized from compounds including the structural framework of "1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide" have been investigated. These polyamides exhibit high thermal stability, solubility in various organic solvents, and potential applications in creating transparent and tough films, which could be beneficial in various industrial applications (Yang et al., 1999).

Mechanism of Action

Target of Action

The primary targets of 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide are Factor Xa (FXa) and platelets . FXa is a crucial enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. Platelets play a significant role in blood clotting and wound healing.

Mode of Action

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide interacts with its targets by inhibiting the activity of FXa and preventing platelet aggregation . This dual action helps to prevent thrombosis, a condition where blood clots form in the blood vessels, potentially leading to heart attacks or strokes.

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . Additionally, by preventing platelet aggregation, the compound disrupts the formation of platelet plugs, another crucial component of blood clot formation.

Pharmacokinetics

It’s worth noting that compounds containing similar structures have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The inhibition of FXa and prevention of platelet aggregation by 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide result in a reduced risk of thrombosis . This can potentially prevent conditions such as heart attacks and strokes, which are often caused by the formation of blood clots in the blood vessels.

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-13-3-1-11(2-4-13)9-18-14(20)10-19-7-5-12(6-8-19)15(17)21/h1-4,12H,5-10H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWSKNWPMNIABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide

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